1-Thiocoumarin, 3-nitro-4-anilino-
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Overview
Description
1-Thiocoumarin, 3-nitro-4-anilino- is a compound belonging to the class of thiocoumarins, which are derivatives of coumarins where one or more oxygen atoms are replaced by sulfur. This substitution imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-Thiocoumarin, 3-nitro-4-anilino- typically involves the introduction of a nitro group at the 3-position and an anilino group at the 4-position of the thiocoumarin core. Common synthetic routes include:
Pechmann Condensation: This method involves the reaction of phenols with β-ketoesters in the presence of acid catalysts to form coumarins, which can then be converted to thiocoumarins by replacing oxygen with sulfur.
Knoevenagel Reaction: This involves the condensation of aldehydes with active methylene compounds in the presence of a base, followed by cyclization to form coumarins, which are then modified to thiocoumarins.
Industrial Production: Industrial methods often employ green chemistry principles, using environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
1-Thiocoumarin, 3-nitro-4-anilino- undergoes various chemical reactions, including:
Major Products:
Scientific Research Applications
1-Thiocoumarin, 3-nitro-4-anilino- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Thiocoumarin, 3-nitro-4-anilino- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the anilino group can form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Thiocoumarin, 3-nitro-4-anilino- can be compared with other thiocoumarins and nitrocoumarins:
Similar Compounds: Thiocoumarins, 2-thioxocoumarins, dithiocoumarins, and 3-nitrocoumarins
Properties
CAS No. |
59647-32-4 |
---|---|
Molecular Formula |
C15H10N2O3S |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
4-anilino-3-nitrothiochromen-2-one |
InChI |
InChI=1S/C15H10N2O3S/c18-15-14(17(19)20)13(16-10-6-2-1-3-7-10)11-8-4-5-9-12(11)21-15/h1-9,16H |
InChI Key |
LIBDTFQESDZGLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)SC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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